molecular formula C18H28N2O2 B15189085 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- CAS No. 357407-88-6

2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-

Cat. No.: B15189085
CAS No.: 357407-88-6
M. Wt: 304.4 g/mol
InChI Key: VYXPNQWWRFIRQU-HNNXBMFYSA-N
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Description

2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its indene ring system and functional groups make it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

357407-88-6

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

(2S)-2-(dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C18H28N2O2/c1-4-7-20(8-5-2)15-9-13-11-16(18(19)21)17(22-6-3)12-14(13)10-15/h11-12,15H,4-10H2,1-3H3,(H2,19,21)/t15-/m0/s1

InChI Key

VYXPNQWWRFIRQU-HNNXBMFYSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CC2=CC(=C(C=C2C1)OCC)C(=O)N

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OCC)C(=O)N

Origin of Product

United States

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